(2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a synthetic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of thiazolidinone derivatives with aromatic aldehydes. One common method includes the reaction of thiazolidinone with 4-hydroxybenzaldehyde in the presence of a base such as sodium acetate in acetic acid under reflux conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired thiazolidinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as α-amylase, which is relevant in the treatment of diabetes . The compound may also interact with cellular pathways involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid benzylidene hydrazide derivatives: These compounds share structural similarities and exhibit antimicrobial activities.
Hydrazinecarbonyl benzenesulfonamides: Known for their antibacterial properties and similar synthetic routes.
Uniqueness
(2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to inhibit specific enzymes and interact with cellular pathways makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C24H20N2O2S |
---|---|
Molecular Weight |
400.5g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O2S/c1-16-3-9-19(10-4-16)25-24-26(20-11-5-17(2)6-12-20)23(28)22(29-24)15-18-7-13-21(27)14-8-18/h3-15,27H,1-2H3/b22-15-,25-24? |
InChI Key |
HQBJGKQETUVJFM-IBORXNHRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)O)/S2)C4=CC=C(C=C4)C |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)O)S2)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)O)S2)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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